molecular formula C7H11ClO2 B12625827 Methyl 4-chloro-2-ethylbut-2-enoate CAS No. 919087-51-7

Methyl 4-chloro-2-ethylbut-2-enoate

Cat. No.: B12625827
CAS No.: 919087-51-7
M. Wt: 162.61 g/mol
InChI Key: QCXVBKTXFNALDV-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-ethylbut-2-enoate is an organic compound with the molecular formula C7H11ClO2. It is a chlorinated ester that finds applications in various fields due to its unique chemical properties. This compound is characterized by its clear, colorless appearance and is often used in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-ethylbut-2-enoate typically involves the esterification of 4-chloro-2-ethylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the chlorination of 2-ethylbut-2-enoic acid followed by esterification. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-2-ethylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products:

    Oxidation: 4-chloro-2-ethylbut-2-enoic acid.

    Reduction: 4-chloro-2-ethylbut-2-enol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-2-ethylbut-2-enoate is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of agrochemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-ethylbut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The chlorine atom can participate in electrophilic substitution reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • Methyl 4-chloro-2-methylbut-2-enoate
  • Ethyl 4-chloro-2-ethylbut-2-enoate
  • Methyl 4-chloro-2-propylbut-2-enoate

Comparison: Methyl 4-chloro-2-ethylbut-2-enoate is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to Methyl 4-chloro-2-methylbut-2-enoate, the ethyl group provides different steric and electronic effects, leading to variations in chemical behavior and biological activity.

Properties

CAS No.

919087-51-7

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

methyl 4-chloro-2-ethylbut-2-enoate

InChI

InChI=1S/C7H11ClO2/c1-3-6(4-5-8)7(9)10-2/h4H,3,5H2,1-2H3

InChI Key

QCXVBKTXFNALDV-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCCl)C(=O)OC

Origin of Product

United States

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